![molecular formula C10H8CuF6O4 B15249842 Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]-](/img/structure/B15249842.png)
Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- is a coordination compound that features copper as the central metal ion coordinated with two ligands of 2-(trifluoromethyl)acetoacetaldehyde
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- typically involves the reaction of copper(II) salts with 2-(trifluoromethyl)acetoacetaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at room temperature. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) species. Substitution reactions can result in the formation of new coordination compounds with different ligands.
科学的研究の応用
Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as cross-coupling and oxidation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- involves its interaction with molecular targets and pathways. The compound can coordinate with various biomolecules, such as proteins and nucleic acids, affecting their structure and function. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.
類似化合物との比較
Similar Compounds
- Copper(II) acetylacetonate
- Copper(II) trifluoroacetylacetonate
- Copper(II) hexafluoroacetylacetonate
Uniqueness
Copper, bis[2-(trifluoromethyl)acetoacetaldehydato]- is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties, such as increased lipophilicity and stability. These properties make it particularly useful in applications where enhanced interaction with hydrophobic environments is desired.
特性
分子式 |
C10H8CuF6O4 |
|---|---|
分子量 |
369.70 g/mol |
IUPAC名 |
copper;3-oxo-2-(trifluoromethyl)butanal |
InChI |
InChI=1S/2C5H4F3O2.Cu/c2*1-3(10)4(2-9)5(6,7)8;/h2*2H,1H3;/q2*-1;+2 |
InChIキー |
LOQNWBTVPJLQCJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)[C-](C=O)C(F)(F)F.CC(=O)[C-](C=O)C(F)(F)F.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


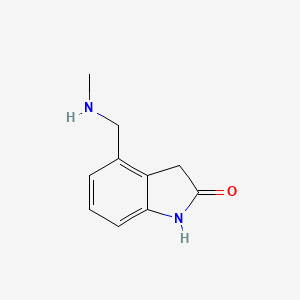
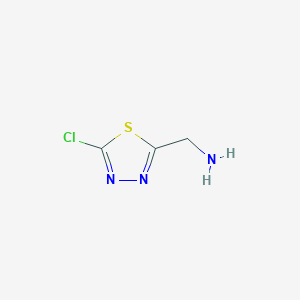
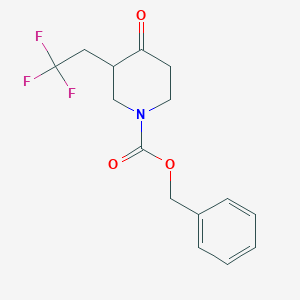
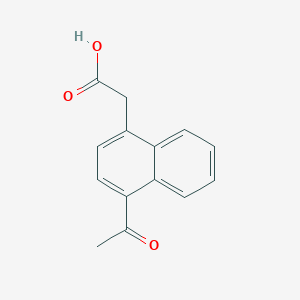
![Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B15249807.png)
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
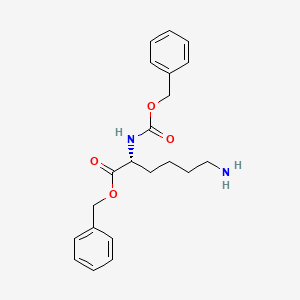
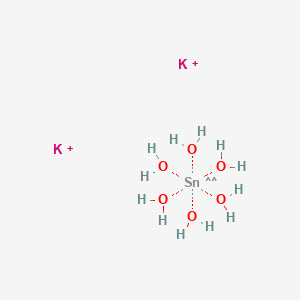
![1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B15249823.png)

![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)
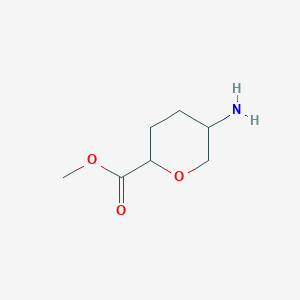
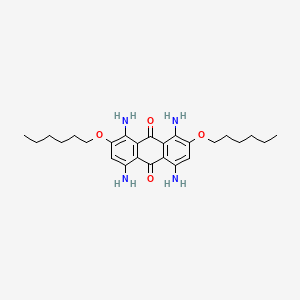
![1-[(3-Methylphenyl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15249856.png)
